Tetrahydrofuran

Beschreibung

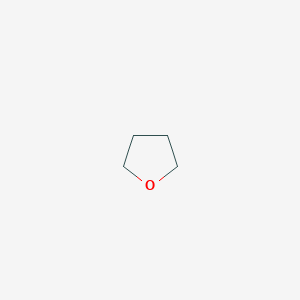

Structure

3D Structure

Eigenschaften

IUPAC Name |

oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYURNTSHIVDZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O, Array | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tetrahydrofuran | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tetrahydrofuran | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-97-3 | |

| Record name | Poly(tetrahydrofuran) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1021328 | |

| Record name | Tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrofuran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Flash point 6 °F. Vapors are heavier than air., Liquid, Colorless liquid with an ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ether-like odor. | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

151 °F at 760 mmHg (NTP, 1992), 65 °C, 65.00 °C. @ 760.00 mm Hg, 66 °C, 151 °F | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

6 °F (NTP, 1992), -14 °C, 6 °F (closed cup); -4 °F (open cup), -14.5 °C (closed cup), -14.5 °C c.c., 6 °F | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohols, ketones, esters, hydrocarbons, and ethers., Very soluble in acetone, benzene, ether, ethanol, and chloroform, 30% IN WATER AT 25 °C, Miscible in water at 25 °C, 1000.0 mg/mL, Solubility in water: freely soluble, Miscible | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.888 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8833 g/cu cm at 25 °C, Saturated liquid density: 55.230 lb/cu ft; saturated vapor pressure: 2.913 lb/sq in; saturated vapor density: 0.03660 lb/cu ft (all at 75 °F), Relative density (water = 1): 0.89, 0.89 | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5, 2.5 | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

114 mmHg at 59 °F ; 145 mmHg at 68 °F (NTP, 1992), 162.0 [mmHg], Vapor pressure = 0.06 atm at 0 °C, 0.11 atm at 10 °C, 0.173 atm at 20 °C, 0.26 atm at 30 °C, 1.62X10+2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 19.3, 132 mmHg | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Peroxide (as hydrogen peroxide): 0.015%, water: 0.02% | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, mobile liquid, Water-white liquid, Colorless liquid | |

CAS No. |

109-99-9, 24979-97-3 | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, tetrahydro-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Furan, tetrahydro-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N8FZZ6PY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furan, tetrahydro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/LU5ACA30.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-163.3 °F (NTP, 1992), -108.44 °C, -108.3 °C, -108.5 °C, -163.3 °F, -163 °F | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Tetrahydrofuran physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrahydrofuran

This compound (THF), also known as oxolane, is a heterocyclic organic compound with the chemical formula (CH₂)₄O.[1] It is a colorless, water-miscible organic liquid of low viscosity with an ether-like odor.[1][2] THF is classified as a polar aprotic solvent and is widely utilized in research and industry as a versatile solvent and a precursor for polymers.[1][3] Its moderate polarity allows it to dissolve a broad spectrum of nonpolar and polar chemical compounds.[1]

Physical Properties of this compound

This compound's physical characteristics make it a preferred solvent for a variety of applications, including as a medium for chemical reactions, in coatings, adhesives, and printing inks.[2][3][4] It is fully miscible with water and many organic solvents.[4][5]

Summary of Physical Data

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O | [2] |

| Molar Mass | 72.11 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Ether-like | [1][2] |

| Density | 0.8876 g/cm³ (at 20 °C) | [1] |

| Melting Point | -108.4 °C (-163.1 °F; 164.8 K) | [1][2] |

| Boiling Point | 66 °C (151 °F; 339 K) | [1][2] |

| Solubility in Water | Miscible | [1][2] |

| Vapor Pressure | 132 mmHg (17.6 kPa) at 20 °C | [1] |

| Viscosity | 0.48 cP at 25 °C | [1] |

| Refractive Index (n_D) | 1.4073 at 20 °C | [1] |

| Flash Point | -14.4 °C (6 °F) | [2] |

| Dielectric Constant | 7.6 | [1] |

| Dipole Moment | 1.63 D (gas) | [1] |

Azeotropic Data

This compound forms a positive azeotrope with water. A mixture of 95% THF and 5% water by weight forms an azeotrope that boils at a lower temperature than pure THF.[6] This property is crucial to consider during distillation processes aimed at drying the solvent.

| Component B | Boiling Point of Azeotrope (°C) | Weight % of THF |

| Water | 63.4 | 95.55 |

Chemical Properties and Reactivity

While generally stable, THF participates in several important chemical reactions and presents specific hazards that researchers must handle with care.[5]

Peroxide Formation

One of the most significant dangers associated with THF is its tendency to form explosive peroxides upon exposure to air and light.[7][8][9] This is a free-radical chain reaction where atmospheric oxygen reacts with THF, particularly at the alpha-carbon atom, to form 2-hydroperoxythis compound.[7][10] These peroxides can detonate violently when concentrated by distillation or evaporation.[9][11] To mitigate this risk, commercial THF is often supplied with an inhibitor, such as butylated hydroxytoluene (BHT), which acts as a free-radical scavenger.[1][12]

Caption: Mechanism of explosive peroxide formation in THF.

Cationic Ring-Opening Polymerization

In the presence of strong acids or Lewis acid catalysts, THF undergoes cationic ring-opening polymerization.[3][13] This process yields polytetramethylene ether glycol (PTMEG), a linear polyether.[3][13] PTMEG is a crucial component in the production of elastomeric polyurethane fibers like Spandex.[2] The polymerization is initiated by the protonation or coordination of a Lewis acid to the oxygen atom of the THF ring, forming an oxonium ion which is then susceptible to nucleophilic attack by another THF molecule.[13][14]

Caption: Cationic ring-opening polymerization of THF.

Role as a Grignard Reagent Solvent

THF is a popular solvent for reactions involving organometallic compounds, particularly Grignard reagents (RMgX).[1][15] Unlike diethyl ether, THF is more basic and forms stronger complexes with the magnesium ion (Mg²⁺), effectively solvating and stabilizing the Grignard reagent.[1][16] This enhanced solvation facilitates the formation of the reagent and can increase its reactivity in subsequent steps.[17][18] The oxygen atom in the THF ring donates its lone pair of electrons to the magnesium atom.[16]

Caption: Formation and solvation of a Grignard reagent in THF.

Experimental Protocols

Standardized methods are employed to determine the physical properties of liquids like THF. Below are generalized protocols for determining boiling point and density.

Protocol 1: Determination of Boiling Point by Distillation

This method is suitable for determining the boiling point of a pure liquid at atmospheric pressure.[19]

Apparatus:

-

Round-bottom flask

-

Distillation head with a condenser

-

Thermometer and adapter

-

Receiving flask

-

Heating mantle or sand bath

-

Boiling chips

Procedure:

-

Place a small volume (e.g., 20-30 mL) of THF and a few boiling chips into the round-bottom flask.

-

Assemble the simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[20]

-

Begin circulating cold water through the condenser.

-

Gently heat the flask. Observe the liquid and record the temperature when it begins to boil and a steady drip of condensate is collected in the receiving flask.

-

The constant temperature observed during the distillation of the pure liquid is its boiling point.[21]

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

Protocol 2: Determination of Density using a Pycnometer

A pycnometer (or specific gravity bottle) is a flask with a precise volume used to determine the density of a liquid.

Apparatus:

-

Pycnometer with a ground-glass stopper and capillary tube

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

THF sample

-

Deionized water (for calibration)

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it empty (m_empty).

-

Fill the pycnometer with deionized water and place it in the constant temperature bath (e.g., 20.0 °C) until it reaches thermal equilibrium.

-

Ensure the liquid level is at the calibration mark, drying any excess from the outside, and weigh the pycnometer filled with water (m_water).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the THF sample, allow it to equilibrate in the water bath to the same temperature, adjust the volume to the mark, and weigh it (m_THF).

-

Calculate the density of THF using the following formula:

Density_THF = [(m_THF - m_empty) / (m_water - m_empty)] * Density_water

(The density of water at the specific temperature must be known).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solventis.net [solventis.net]

- 3. This compound | Fisher Scientific [fishersci.com]

- 4. This compound "THF/Tetrahydrofuran" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 5. qatransport.com [qatransport.com]

- 6. uploads-ssl.webflow.com [uploads-ssl.webflow.com]

- 7. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. louisville.edu [louisville.edu]

- 10. youtube.com [youtube.com]

- 11. Properties and Stability of this compound - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. The Cationic Ring-Opening Polymerization of this compound with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]

- 16. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 17. leah4sci.com [leah4sci.com]

- 18. researchgate.net [researchgate.net]

- 19. vernier.com [vernier.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

Tetrahydrofuran (THF): A Comprehensive Technical Guide to its Polarity and Dielectric Constant for Researchers and Drug Development Professionals

An in-depth exploration of the physicochemical properties of Tetrahydrofuran (THF), this guide provides a detailed analysis of its solvent polarity and dielectric constant. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing THF's behavior as a solvent, its measurement through various empirical scales, and its critical role in chemical synthesis and pharmaceutical applications.

This compound, a cyclic ether, is a colorless, water-miscible organic liquid with a low viscosity at room temperature. Its unique combination of a relatively low boiling point (66°C), moderate polarity, and the ability to solvate a wide range of compounds makes it an indispensable solvent in both laboratory and industrial settings. This guide delves into the specifics of its polarity and dielectric constant, providing quantitative data, detailed experimental protocols for their determination, and a discussion of their impact on chemical reactivity and formulation.

Quantitative Analysis of THF's Solvent Properties

The polarity of a solvent is a complex function of several properties, including its dipole moment, polarizability, and hydrogen bonding capabilities. Various empirical scales have been developed to quantify solvent polarity. The dielectric constant, on the other hand, is a macroscopic property that measures a solvent's ability to separate ions and solvate charged species. The following tables summarize the key polarity parameters and the dielectric constant of this compound.

| Property | Value | Temperature (°C) |

| Dielectric Constant (ε) | 7.58 | 25 |

| Dipole Moment (μ) | 1.63 D | 25 |

| Polarity Index (P') | 4.0 | Not Specified |

Table 1: Dielectric Constant and Dipole Moment of THF

| Parameter | Value |

| Dimroth-Reichardt ET(30) | |

| ET(30) (kcal/mol) | 37.4 |

| ETN | 0.207 |

| Kamlet-Taft Parameters | |

| Hydrogen Bond Acidity (α) | 0.00 |

| Hydrogen Bond Basicity (β) | 0.55 |

| Polarity/Polarizability (π*) | 0.58 |

Table 2: Empirical Solvent Polarity Parameters of THF

Experimental Protocols for Property Determination

Accurate determination of solvent polarity parameters is crucial for understanding and predicting chemical behavior. The following sections provide detailed methodologies for the experimental measurement of the dielectric constant, the ET(30) value, and the Kamlet-Taft parameters of this compound.

Determination of Dielectric Constant using the Capacitance Method

The dielectric constant of a liquid can be determined by measuring the capacitance of a capacitor with and without the liquid as the dielectric material.

Apparatus:

-

Parallel plate capacitor

-

Capacitance meter or LCR meter

-

Beaker or container for the solvent

-

Temperature probe

Procedure:

-

Calibration with Air:

-

Clean and dry the parallel plates of the capacitor.

-

Measure the capacitance of the empty capacitor (with air as the dielectric). Let this be Cair.

-

Measure the distance (d) between the plates and the area (A) of the plates.

-

-

Measurement with THF:

-

Immerse the parallel plates in a beaker containing pure THF, ensuring the plates are fully submerged and parallel to each other.

-

Measure the capacitance of the capacitor with THF as the dielectric. Let this be CTHF.

-

Record the temperature of the THF.

-

-

Calculation:

-

The dielectric constant (ε) of THF is calculated using the formula: ε = CTHF / Cair

-

Determination of the ET(30) Value using UV-Vis Spectroscopy

The Dimroth-Reichardt ET(30) scale is based on the solvatochromic shift of the pyridinium N-phenolate betaine dye (Reichardt's dye).

Apparatus:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Reichardt's dye

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Preparation of Reichardt's Dye Solution:

-

Prepare a stock solution of Reichardt's dye in a suitable solvent (e.g., acetone) of a known concentration (typically in the range of 10-4 to 10-5 M).

-

From the stock solution, prepare a dilute solution of Reichardt's dye in THF. The final concentration should result in a maximum absorbance between 0.6 and 1.0.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorption spectrum of the Reichardt's dye solution in THF over a wavelength range of 400-900 nm.

-

Use pure THF as the blank.

-

Determine the wavelength of maximum absorption (λmax) in nanometers (nm).

-

-

Calculation:

-

The ET(30) value is calculated using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)

-

Determination of Kamlet-Taft Parameters (α, β, and π*)

The Kamlet-Taft parameters are determined by measuring the solvatochromic shifts of multiple indicator dyes.

Apparatus:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Indicator dyes:

-

For π*: N,N-diethyl-4-nitroaniline

-

For β: 4-nitroaniline

-

For α: Reichardt's dye (in conjunction with other data)

-

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Preparation of Indicator Solutions:

-

Prepare dilute solutions of each indicator dye in THF, ensuring the absorbance maxima are within the optimal range of the spectrophotometer.

-

-

Spectroscopic Measurements:

-

Record the UV-Vis absorption spectrum for each indicator solution in THF.

-

Determine the wavenumber of maximum absorption (νmax) in cm-1 for each dye. (νmax = 1 / λmax (cm)).

-

-

Calculations:

-

π (Polarity/Polarizability):* The π* value is calculated from the νmax of N,N-diethyl-4-nitroaniline using a reference correlation established with a series of non-hydrogen-bond-donating solvents.

-

β (Hydrogen Bond Basicity): The β value is determined from the νmax of 4-nitroaniline, often in comparison to its νmax in a non-basic reference solvent.

-

α (Hydrogen Bond Acidity): As an aprotic solvent, THF has an α value of 0.00. For protic solvents, this value is determined using the ET(30) value and the π* value in a multiparameter equation.

-

Impact of Polarity and Dielectric Constant on Applications

The moderate polarity and dielectric constant of THF are key to its wide-ranging applications in chemical synthesis and the pharmaceutical industry.

Chemical Synthesis

-

Grignard Reactions: THF is an excellent solvent for the formation and reaction of Grignard reagents.[1] Its Lewis basicity, due to the oxygen lone pairs, allows it to coordinate with the magnesium center, stabilizing the organometallic species and preventing its aggregation.[1] This solvation is crucial for the reagent's reactivity and solubility.[1]

-

Organometallic Chemistry: Beyond Grignard reagents, THF is a common solvent for a variety of other organometallic compounds, including organolithium and borane complexes. Its ability to form stable complexes enhances the reactivity and selectivity of these reagents.

-

Polymer Chemistry: THF is used as a solvent for polymer synthesis and characterization.[2][3] It is a good solvent for many polymers, such as polyvinyl chloride (PVC) and polystyrene, making it suitable for processes like gel permeation chromatography (GPC) for molecular weight determination.[2] It is also a key monomer in the production of polytetramethylene ether glycol (PTMEG), a precursor to polyurethane elastomers like Spandex.[2]

Drug Development and Pharmaceutical Applications

-

Reaction Medium: THF's ability to dissolve a broad spectrum of polar and nonpolar organic molecules makes it a versatile reaction medium in the synthesis of active pharmaceutical ingredients (APIs).[4][5] Its moderate polarity can influence reaction rates and selectivities.

-

Crystallization and Purification: The solubility characteristics of THF are leveraged in the crystallization and purification of drug substances.[6] By carefully controlling solvent composition and temperature, high-purity crystalline forms of APIs can be obtained.

-

Drug Formulation and Delivery: While less common as a final excipient due to its volatility and potential for peroxide formation, the principles of THF's solvating power are relevant to understanding drug solubility in various delivery systems.

Logical Relationships of THF's Properties

The following diagram illustrates the interconnectedness of THF's fundamental properties with its key applications in research and industry.

Caption: Relationship between THF's properties and applications.

References

- 1. quora.com [quora.com]

- 2. chemicals.co.uk [chemicals.co.uk]

- 3. silvarigroup.com [silvarigroup.com]

- 4. This compound (THF): a highly efficient solvent with wide applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 5. This compound (THF): Applications, Properties and Market Outlook - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 6. gneechem.com [gneechem.com]

A Technical Guide to the Molecular Structure and Bonding of Tetrahydrofuran (THF)

Abstract: Tetrahydrofuran (THF), with the chemical formula C₄H₈O, is a pivotal heterocyclic ether widely utilized as a polar aprotic solvent and a precursor in polymer synthesis.[1][2] Its utility in industrial and laboratory settings, particularly in organometallic chemistry and for dissolving a broad range of compounds, stems directly from its unique molecular structure and bonding characteristics.[2][3] This technical guide provides an in-depth analysis of THF's molecular geometry, conformational dynamics, electronic structure, and the key experimental methodologies employed for its characterization. Quantitative structural and spectroscopic data are presented to offer a comprehensive resource for professionals in research and development.

Fundamental Molecular Properties

This compound is a five-membered cyclic ether, also known as oxolane.[1][2] It is a colorless, water-miscible organic liquid with a low viscosity and an ether-like odor.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O | [1] |

| Molecular Weight | 72.11 g/mol | [1] |

| CAS Number | 109-99-9 | [1] |

| Density | 0.8876 g/cm³ (at 20 °C) | [1] |

| Boiling Point | 66 °C (151 °F) | [1] |

| Melting Point | -108.4 °C (-163.1 °F) | [1] |

| Dipole Moment | 1.63 D (gas) | [1] |

Molecular Geometry and Conformational Dynamics

Contrary to a simplified planar representation, the five-membered ring of THF is puckered. This non-planar structure is not static; the molecule undergoes a low-energy conformational change known as pseudorotation. This process involves out-of-plane ring-puckering vibrations where the phase of the puckering effectively rotates around the ring, allowing the molecule to interconvert between various conformations without passing through a high-energy planar state.

The two principal conformations in the pseudorotation pathway are the "envelope" form, which possesses Cₛ symmetry, and the "twist" (or "half-chair") form, which has C₂ symmetry.[4] The energy barrier between these conformations is very low, leading to a highly flexible and dynamic structure at room temperature. While there has been considerable scientific discussion, evidence from gas-phase electron diffraction suggests a dynamic equilibrium with significant populations of multiple conformations.[4]

The precise geometric parameters of THF have been determined in the gas phase using electron diffraction, providing definitive data on its bond lengths and angles.[4]

Table 1: Structural Parameters of Gaseous this compound Data obtained from gas-phase electron diffraction experiments.[4]

| Parameter | Bond/Angle | Value (with uncertainty) |

| Bond Lengths | r(C-O) | 1.428 (0.003) Å |

| r(C-C) | 1.538 (0.003) Å | |

| r(C-H) | 1.110 (0.005) Å | |

| Bond Angles | ∠C-O-C | 106.2° (0.4°) (Cₛ model) |

| ∠O-C-C | 105.0° (0.1°) (Cₛ model) | |

| ∠H-C-H | 108.0° (assumed) |

Bonding and Electronic Structure

The bonding in THF consists of covalent sigma (σ) bonds between carbon-carbon, carbon-hydrogen, and carbon-oxygen atoms. The key to THF's chemical behavior lies with the oxygen atom, which possesses two lone pairs of electrons. These non-bonding electrons make the oxygen atom a region of high electron density, rendering it a Lewis base .

This Lewis basicity allows THF to act as a ligand, forming coordination complexes with various Lewis acids, such as metal cations.[1][5] This coordinating ability is fundamental to its role as a solvent in reactions involving organometallic reagents, like Grignard reagents, where THF molecules solvate the magnesium center, stabilizing the reagent and facilitating the reaction.[5]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of THF. The molecule's symmetry results in a relatively simple spectrum for each technique.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Chemical Shift / Wavenumber | Assignment | Reference(s) |

| ¹H NMR | Chemical Shift (δ) | ~ 1.73 - 1.8 ppm | Protons on C3, C4 (β-protons) | [6][7] |

| Chemical Shift (δ) | ~ 3.58 - 3.7 ppm | Protons on C2, C5 (α-protons) | [6][7] | |

| ¹³C NMR | Chemical Shift (δ) | ~ 25.4 ppm | C3, C4 (β-carbons) | [6] |

| Chemical Shift (δ) | ~ 67.6 ppm | C2, C5 (α-carbons) | [6] | |

| Infrared (IR) | Wavenumber (cm⁻¹) | 2858 - 2974 cm⁻¹ | C-H stretching vibrations | [2][3] |

| Wavenumber (cm⁻¹) | ~ 1459 cm⁻¹ | C-H bending (scissoring) | [2] | |

| Wavenumber (cm⁻¹) | ~ 1066 cm⁻¹ | C-O-C asymmetric stretching | [2][3] | |

| Wavenumber (cm⁻¹) | ~ 908 cm⁻¹ | Ring deformation / C-H bending | [2] |

-

Nuclear Magnetic Resonance (NMR): Due to the molecule's symmetry (on the NMR timescale), all four protons adjacent to the oxygen (α-protons) are equivalent, as are the four β-protons. This results in two distinct signals in the ¹H NMR spectrum.[7] Similarly, the two α-carbons and two β-carbons each produce a single signal in the ¹³C NMR spectrum.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum of THF is dominated by strong absorptions corresponding to C-H stretching and a very characteristic strong C-O-C ether stretch.[2][3]

Experimental Determination of Structure

The definitive gas-phase structure of THF was determined using Gas-Phase Electron Diffraction (GED) . This technique is ideal for determining the geometry of free molecules, unaffected by intermolecular forces present in liquid or solid states.[8]

-

Sample Preparation and Introduction: A purified, volatile sample of this compound is placed in a reservoir. It is then introduced as a gaseous stream through a fine nozzle (typically 0.2 mm diameter) into a high-vacuum diffraction chamber (e.g., 10⁻⁷ mbar).[8]

-

Electron Beam Generation and Interaction: A high-energy, monochromatic beam of electrons (accelerated by several thousand volts) is generated by an electron gun. This beam is focused to intersect the effusing gas stream at a right angle.[8]

-

Scattering Event: The electrons in the beam are scattered by the electrostatic potential of the atoms within the THF molecules. Since the molecules are randomly oriented in the gas phase, the scattering pattern is isotropic.

-

Detection: The scattered electrons form a diffraction pattern of concentric rings, which is captured by a detector, such as a photographic plate or a modern CCD/CMOS detector. A rotating sector may be used in front of the detector to compensate for the steep decline in scattering intensity at higher angles.[8]

-

Data Analysis and Structure Refinement:

-

The 2D diffraction pattern is converted into a 1D plot of scattering intensity versus the scattering angle (or momentum transfer, s).

-

The experimental molecular scattering intensity is isolated by subtracting the atomic scattering background.

-

A Fourier transform of the molecular scattering data yields a radial distribution curve (RDC), which shows peaks corresponding to the different internuclear distances in the molecule.

-

A theoretical model of the molecule's geometry (bond lengths, angles, and torsional angles) is refined by fitting the calculated scattering pattern to the experimental data until the best agreement is achieved.[8]

-

Conclusion

The molecular structure of this compound is characterized by a non-planar, puckered five-membered ring that undergoes dynamic pseudorotation. Its bonding is defined by strong covalent bonds and, most critically, the Lewis basicity of its oxygen atom, which dictates its powerful solvating properties and ability to form coordination complexes. This detailed understanding of THF's structure, quantified by techniques like gas-phase electron diffraction and characterized by spectroscopy, is essential for its effective application in chemical synthesis, polymer science, and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Answered: Using the attached infrared spectroscopy spectrum for the compound this compound, identify the functional group and any observed characteristic absorbtions in… | bartleby [bartleby.com]

- 3. ijrpc.com [ijrpc.com]

- 4. scispace.com [scispace.com]

- 5. idc-online.com [idc-online.com]

- 6. chem.washington.edu [chem.washington.edu]

- 7. homework.study.com [homework.study.com]

- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]

Synthesis of Tetrahydrofuran from 1,4-Butanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrofuran (THF) is a pivotal solvent and a precursor in the chemical and pharmaceutical industries. Its synthesis from 1,4-butanediol (BDO) via acid-catalyzed dehydration is a well-established and widely utilized method. This technical guide provides a comprehensive overview of this synthesis, detailing the underlying reaction mechanisms, various catalytic systems, and specific experimental protocols. Quantitative data from multiple sources are compiled for comparative analysis, and key processes are visualized through signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is an essential cyclic ether with broad applications, including as a reaction solvent for Grignard reactions and as a monomer for the production of polytetramethylene ether glycol (PTMEG), a key component in polyurethanes.[1][2][3] One of the primary industrial routes to THF is the dehydration of 1,4-butanediol.[4][5][6] This process is advantageous due to its high efficiency and selectivity. The reaction is typically carried out in the presence of an acid catalyst, which facilitates the intramolecular cyclization of BDO to form THF and water.[4][6][7]

This guide will delve into the technical aspects of this synthesis, with a focus on providing actionable information for laboratory and process development.